2-(Tetrahydro-2H-pyran-2-yl)ethanol

Vue d'ensemble

Description

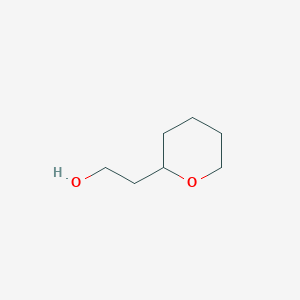

2-(Tetrahydro-2H-pyran-2-yl)ethanol is an organic compound with the molecular formula C7H14O2. It is a colorless liquid that is often used as a building block in organic synthesis. The compound features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, attached to an ethanol group. This structure imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(Tetrahydro-2H-pyran-2-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of tetrahydropyran with ethylene oxide in the presence of an acid catalyst. The reaction proceeds as follows:

Tetrahydropyran+Ethylene oxideAcid catalystthis compound

Another method involves the hydrogenation of 3,4-dihydro-2H-pyran using a catalyst such as Raney nickel. This reaction yields tetrahydropyran, which can then be reacted with ethylene glycol to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reactions are carried out in reactors equipped with temperature and pressure control to ensure optimal yields and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Tetrahydro-2H-pyran-2-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized to form 2-(Tetrahydro-2H-pyran-2-yl)acetaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: Reduction of the compound can yield 2-(Tetrahydro-2H-pyran-2-yl)methanol when treated with reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 2-(Tetrahydro-2H-pyran-2-yl)ethyl chloride.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

Reduction: Lithium aluminum hydride (LiAlH4), ether as solvent.

Substitution: Thionyl chloride (SOCl2), pyridine as solvent.

Major Products Formed

Oxidation: 2-(Tetrahydro-2H-pyran-2-yl)acetaldehyde

Reduction: 2-(Tetrahydro-2H-pyran-2-yl)methanol

Substitution: 2-(Tetrahydro-2H-pyran-2-yl)ethyl chloride

Applications De Recherche Scientifique

2-(Tetrahydro-2H-pyran-2-yl)ethanol has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group for alcohols in organic synthesis.

Biology: The compound is used in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-(Tetrahydro-2H-pyran-2-yl)ethanol primarily involves its role as a protecting group in organic synthesis. The tetrahydropyranyl group protects hydroxyl groups from unwanted reactions during multi-step synthesis processes. The protection is achieved through the formation of a stable ether linkage, which can be selectively cleaved under acidic conditions to regenerate the free hydroxyl group .

Comparaison Avec Des Composés Similaires

2-(Tetrahydro-2H-pyran-2-yl)ethanol can be compared with other similar compounds, such as:

2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: This compound has an additional ether linkage, making it more hydrophilic and suitable for different applications.

Tetrahydropyran-2-methanol: This compound has a similar structure but with a methanol group instead of an ethanol group, affecting its reactivity and applications.

2-(Hydroxymethyl)tetrahydropyran: This compound has a hydroxymethyl group, making it more reactive in certain chemical reactions.

Each of these compounds has unique properties and applications, making them valuable in different contexts.

Activité Biologique

The compound is a colorless liquid at room temperature, exhibiting a refractive index of 1.457 and a boiling point of approximately 95 °C under reduced pressure. The presence of an ether linkage between the tetrahydropyran and the ethanol suggests that it can undergo reactions typical of alcohols and ethers, including cyclization and rearrangement reactions.

Biological Applications and Mechanisms

While direct studies on the biological activity of 2-(Tetrahydro-2H-pyran-2-yl)ethanol are sparse, related compounds in the tetrahydropyran class have shown significant promise in various fields:

- DNA Research : Related compounds have been utilized to improve the detection of single-strand breaks in DNA, indicating that this compound might also play a role in biochemical pathways involving DNA repair mechanisms.

- Organic Synthesis : The compound serves as a protecting group in organic synthesis, particularly in the formation of tetrahydrofuran-based acetal protecting groups. This property is crucial for synthesizing complex molecules without interfering with reactive sites during chemical reactions.

Potential Biological Activities

The biological activities attributed to related tetrahydropyran derivatives include:

- Antiproliferative Effects : Some studies have indicated that derivatives can exhibit antiproliferative activity against cancer cell lines by inducing cell cycle arrest. For instance, compounds similar to this compound have been shown to increase the percentage of cells in the G0/G1 phase, suggesting potential use as anticancer agents .

- Antioxidant Properties : Research has indicated that certain tetrahydropyran derivatives can modulate reactive oxygen species (ROS) levels within cells, contributing to their protective effects against oxidative stress .

Case Study 1: Antiproliferative Activity

A recent study examined the antiproliferative effects of a tetrahydropyran derivative on SW480 colorectal cancer cells. The compound was found to significantly arrest cell cycle progression at the G0/G1 phase, with a notable increase from 50.3% in control cells to 71% in treated cells after 24 hours. This indicates that similar compounds may have therapeutic potential in cancer treatment .

Case Study 2: ROS Modulation

Another investigation assessed how certain related compounds affect intracellular ROS levels. The study found that treatment with these compounds led to a substantial reduction in ROS levels over time, which correlated with reduced cell proliferation rates. This suggests that compounds like this compound may exert protective effects through antioxidant mechanisms.

Summary Table of Related Compounds

| Compound Name | CAS Number | Biological Activity | Notes |

|---|---|---|---|

| O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine | Not Available | DNA repair enhancement | Related to single-strand break detection |

| Tetrahydropyranyl ethers | Not Available | Antioxidant properties | Protects against oxidative stress |

| Tetrahydropyran derivatives | Not Available | Antiproliferative activity | Induces G0/G1 cell cycle arrest |

Propriétés

IUPAC Name |

2-(oxan-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-5-4-7-3-1-2-6-9-7/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBHWDKRZXYEDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70553053 | |

| Record name | 2-(Oxan-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38786-79-7 | |

| Record name | 2-(Oxan-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(oxan-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.